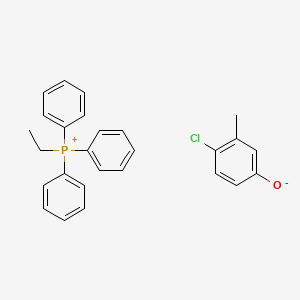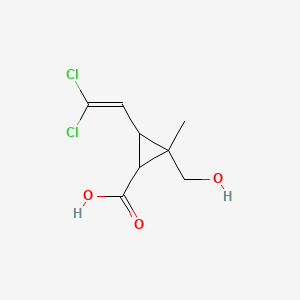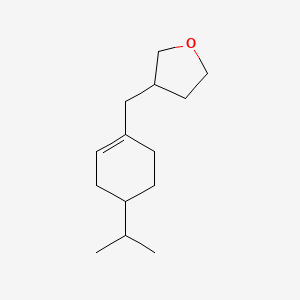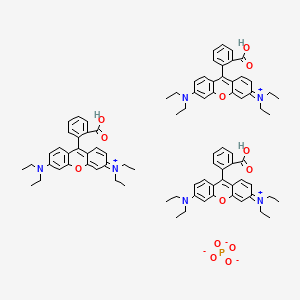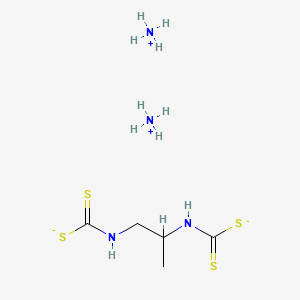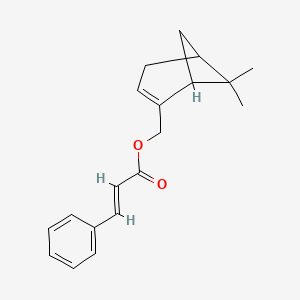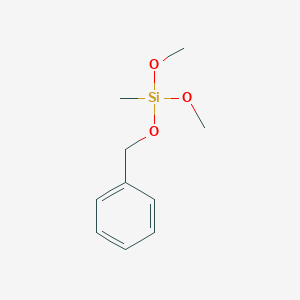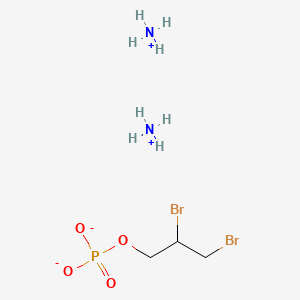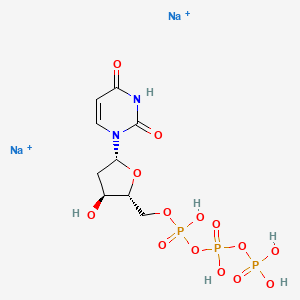
Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. This compound is a derivative of uridine triphosphate, where the ribose sugar is replaced by a deoxyribose sugar, making it a deoxyuridine triphosphate analog. It is commonly used in molecular biology and biochemistry research due to its involvement in DNA synthesis and repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt typically involves the phosphorylation of 2’-deoxyuridine. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective phosphorylation of the 5’-hydroxyl group. This is achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The final step involves the deprotection of the hydroxyl groups to yield the desired triphosphate compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as ion-exchange chromatography and high-performance liquid chromatography (HPLC). The final product is typically lyophilized to obtain a stable, dry powder form.
化学反应分析
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt undergoes various chemical reactions, including:
Phosphorylation: It can be further phosphorylated to form higher-order polyphosphates.
Hydrolysis: It can be hydrolyzed to its monophosphate and diphosphate forms.
Substitution: The triphosphate group can be substituted with other nucleotides in enzymatic reactions.
Common Reagents and Conditions
Phosphorylation: Reagents such as ATP and kinase enzymes are commonly used.
Hydrolysis: Acidic or enzymatic conditions facilitate hydrolysis.
Substitution: DNA polymerases and other nucleotide-modifying enzymes are used in substitution reactions.
Major Products
Monophosphate and Diphosphate Derivatives: Formed through hydrolysis.
Polyphosphates: Formed through further phosphorylation.
科学研究应用
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in nucleotide synthesis and modification studies.
Biology: Plays a role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in genetic disorders.
Industry: Used in the production of nucleic acid-based pharmaceuticals and as a reagent in biochemical assays.
作用机制
The compound exerts its effects by acting as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, where it pairs with adenine. This incorporation can lead to chain termination if the compound lacks a 3’-hydroxyl group, making it useful in sequencing and other molecular biology techniques. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
相似化合物的比较
Similar Compounds
Deoxyuridine Triphosphate (dUTP): Similar in structure but lacks the disodium salt form.
Uridine Triphosphate (UTP): Contains a ribose sugar instead of deoxyribose.
Thymidine Triphosphate (TTP): Contains a thymine base instead of uracil.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, disodium salt is unique due to its specific structure, which combines the properties of deoxyribonucleotides and the triphosphate group. This makes it particularly useful in studies involving DNA synthesis and repair, as well as in the development of nucleotide-based therapeutics.
属性
CAS 编号 |
93919-43-8 |
|---|---|
分子式 |
C9H15N2Na2O14P3+2 |
分子量 |
514.12 g/mol |
IUPAC 名称 |
disodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;/q;2*+1/t5-,6+,8+;;/m0../s1 |
InChI 键 |
MYSPQSAAHPZTGA-CDNBRZBRSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



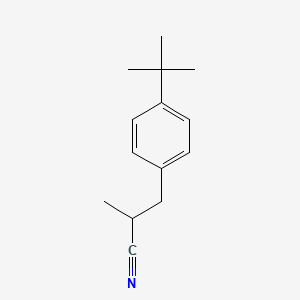
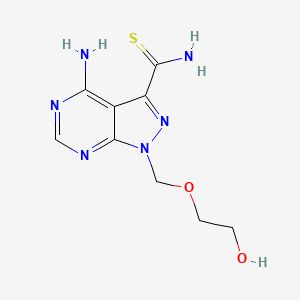
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
